molecular formula C21H12Br2N2O3 B15016727 N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-(3-bromophenyl)-1,3-benzoxazol-6-amine

N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-(3-bromophenyl)-1,3-benzoxazol-6-amine

Cat. No.: B15016727
M. Wt: 500.1 g/mol
InChI Key: QUYGKSKIVVGERJ-UHFFFAOYSA-N
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Description

(E)-1-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-N-[2-(3-BROMOPHENYL)-1,3-BENZOXAZOL-6-YL]METHANIMINE is a complex organic compound characterized by its unique structure, which includes brominated benzodioxole and benzoxazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-N-[2-(3-BROMOPHENYL)-1,3-BENZOXAZOL-6-YL]METHANIMINE typically involves multi-step organic reactions. The process begins with the bromination of benzodioxole and benzoxazole precursors. The brominated intermediates are then subjected to condensation reactions under controlled conditions to form the final imine product. Common reagents used in these reactions include bromine, acetic acid, and various catalysts to facilitate the condensation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-N-[2-(3-BROMOPHENYL)-1,3-BENZOXAZOL-6-YL]METHANIMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the imine group to an amine, using reducing agents such as sodium borohydride.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield brominated benzodioxole oxides, while reduction can produce the corresponding amine derivatives.

Scientific Research Applications

(E)-1-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-N-[2-(3-BROMOPHENYL)-1,3-BENZOXAZOL-6-YL]METHANIMINE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the production of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of (E)-1-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-N-[2-(3-BROMOPHENYL)-1,3-BENZOXAZOL-6-YL]METHANIMINE involves its interaction with molecular targets such as enzymes or receptors. The compound’s brominated aromatic rings and imine group enable it to form specific interactions with these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-1-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-N-[2-(3-BROMOPHENYL)-1,3-BENZOXAZOL-6-YL]METHANIMINE is unique due to its complex structure, which combines brominated benzodioxole and benzoxazole moieties. This structural complexity imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H12Br2N2O3

Molecular Weight

500.1 g/mol

IUPAC Name

1-(6-bromo-1,3-benzodioxol-5-yl)-N-[2-(3-bromophenyl)-1,3-benzoxazol-6-yl]methanimine

InChI

InChI=1S/C21H12Br2N2O3/c22-14-3-1-2-12(6-14)21-25-17-5-4-15(8-18(17)28-21)24-10-13-7-19-20(9-16(13)23)27-11-26-19/h1-10H,11H2

InChI Key

QUYGKSKIVVGERJ-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C=NC3=CC4=C(C=C3)N=C(O4)C5=CC(=CC=C5)Br)Br

Origin of Product

United States

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